Cas no 6638-79-5 (N,O-Dimethylhydroxylamine hydrochloride)

N,O-Dimethylhydroxylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- N,O-Dimethylhydroxylamine hydrochloride

- O,N-Dimethylhydroxylamine hydrochloride

- Methanamine, N-methoxy-, hydrochloride

- DMHH

- N,O-DIMETHYLHYDROXYLAMINE HCL

- O.N-Dimethylhydroxylaminehydrochloride

- DMH HYDROCHLORIDE

- Methoxymethylamine hydrochloride

- N,O Dimethyl hydroxyamine HCL

- N,O-Dimethylhydroxylamine

- N,O-DIMETHYLHYDROXYLAMINE HCI

- N-methoxymethanamine hydrochloride

- n-methoxy-methanaminhydrochloride

- N-methoxy-N-methyl amine hydrochloride

- N-methyl-O-methylhydroxylamine hydrochloride

- O,N-DIMETHYLHYDROXYLAMINE HCL

- O,N-dimethyl-hydroxylamine hydrochloride

- O-DiMethylhydroxylaMine HCl

- Weinreb's aMine

- N-methoxymethylamine hydrochloride

- Dimethylhydroxylamine hydrochloride

- N-Methoxy-N-methylamine Hydrochloride

- methoxy(methyl)amine hydrochloride

- N,O-DimethylhydroxylamineHydrochloride

- n,o-dimethylhydroxyamine hydrochloride

- n,o-dimethyl hydroxylamine hcl

- Methanamine, N-methoxy-, hydrochloride (1:1

- N-methyl-N-methoxy amine hydrochloride

- N-methoxymethanamine HCl salt

- NSC 73200

- NSC-48292

- HY-41074

- N-methoxymethan amine hydrochloride

- N,O-dimethylhydoxylamine, hydrochloride

- n,o-dimethylhydroxylamine.hydrochloride

- N,O-dimethylhydroxyl-amine hydrochloride

- O,N-dimethylhydroxyl-amine hydrochloride

- O,N-dimethyl hydroxyl amine hydrochloride

- D1899

- N-methoxy-N-methyl-amine hydrochloride

- MeNH-OMe.HCl

- MeNHOMe.HCl

- N-methyl-N-methoxyamine hydrochloride

- N,O Dimethylhydroxyamine HCl

- AKOS005259931

- N-methoxy-N-methylamine HCl

- N,O-Dimethylhydroxylamine hydrochloride, 98%

- N,O-dimethyl hydroxylamine mono hydrochloride

- Methanamine, N-methoxy-, hydrochloride (1:1)

- N-methoxy-methanamine hydrochloride

- NSC73200

- O,N-Dimethyl-hydroxylammonium chloride

- o,n-dimethyl-hydroxylamine hydrochloride salt

- O-Methyl hydroxy(methyl)amine hydrochloride

- N,O-dimethyl-hydroxyl-amine hydrochloride

- SY001763

- NSC-73200

- FT-0629600

- N-methoxy methaneamine hydrochloride

- N,O -dimethylhydroxylamine hydrochloride

- N,O dimethyl hydroxyamine hydrochloride

- N,O Dimethylhydroxyl amine HCl

- O,N-dimethylhydroxyl amine HCl

- N,O-dimehtylhydroxylamine hydrochloride

- N,O -dimethylhydroxyamine hydrochloride

- N,O-Dimethylhydroxylamine (hydrochloride)

- N,O-dimethyl hydroxyl amine hydrochloride

- N-methyl-N-methoxy-amine hydrochloride

- N,O-dimethylhydroxylamine monohydrochloride

- N-methyl methoxylamine hydrochloride

- N,O-Dimethylhydroxylamine, HCl

- N-methyl-N-methoxylamine hydrochloride

- N,O-dimethylhydroxylamin hydrochloride

- N,O-dimethylhydroxyamine hydrogen chloride salt

- n,o-dimethylhydroxylaminhydrochloride

- N-methoxy methanamine hydrochloride

- USZLCYNVCCDPLQ-UHFFFAOYSA-N

- N,O-dimethyihydroxylamine hydrochloride

- 6638-79-5

- N,O-dimethylhydroxyamine HCl salt

- O,N-dimethyl hydroxylamine hydrochloride

- MeNHOMe-HCl

- N,0-dimethylhydroxylamine HCl

- N-methoxymethane amine hydrochloride

- CS-D1361

- EN300-21227

- N,O-Dimethyhydroxylamine hydrochloride

- MeON(H)Me-HCl

- NSC 48292

- n,o-dimethylhydroxyamine-hcl

- NS00082158

- 0,N-dimethyl-hydroxylamine hydrochloride

- N,O-dimethylhydroxylamine HCl salt

- N-methoxy-N-methylamine-HCl

- O,N-dimethyl-hydroxylamine.HCl

- DTXSID3064433

- N-methoxymethanamine hydrogen chloride salt

- N,O-dimethyl-hydroxylamine HCl

- N,O-dimethylhyroxylamine hydrochloride

- N,O-di-methylhydroxylamine hydrochloride

- N,O-dimethyl hydroxylamine hydro-chloride

- N-methoxy-methanamine, hydrochloride

- N,O- dimethylhydroxylamine hydrochloride

- BP-11466

- N,O dimethyl hydroxylamine hydrochloride

- A8957

- N-methoxymethanamine;hydrochloride

- N,O-dimethylhydroxylamin e hydrochloride

- N,O-dimethylhydroxylamine hydro-chloride

- MeONHMe.HCl

- N,O-dimethyl hydroxyamine hydrochloride

- N,O-dimethylhydroxilamine hydrochloride

- F2145-0708

- N,O-dimethylhydroxylamine hydrogen chloride salt

- O,N-Dimethyl-hydroxylamine hydrogen chloride

- N,O-dimethyl-hydroxylamine.hydrochloride

- N,O-dimethylhydoxylamine.hydrochloride

- AM20100609

- n,o-dimethylhydroxylamine hydrochloride salt

- methyl methoxyamine hydrochloride

- N-methoxy-N-methylamine. hydrochloride

- N,O -dimethyl hydroxylamine HCl

- methyl-methoxyamine hydrochloride

- N,O -dimethylhydroxylamine hydrochloric acid salt

- N,O-dimethylhy droxylamine hydrochloride

- N,O-Dimethylhydroxylaminehcl

- N,O-dimethlyhydroxylamine hydrochloride

- n-methyl-n-methoxy-amine.hydrochloride

- EINECS 229-642-1

- N,O -dimethylhydroxylaminehydrochloride

- AC-5594

- O,N-dimethyl-hydroxylamine hydrochloric acid

- W-104756

- N,O-dimethylhydroxylamine hydrochloric acid salt

- n,o-dimethylhydroxylamine-hydrochloride

- N-methoxy-methylamine hydrochloride

- methoxy(methyl)ammonium chloride

- methoxy-methylamine hydrochloride

- N,O dimethylhydroxylamine hydrochloride

- o,n-dimethylhydroxylamine hydrochloride salt

- N,O-dimethy 1Hydroxylamine hydrochloride

- N,O-dimethyl hydroxyamine HCl salt

- N,O-dimethyl hydroxyl-amine hydrochloride

- N,O-dimethyl-hydroxylamine HCl salt

- O,N-dimethylhydroxyamine hydrochloride

- MeNHOMe HCl

- n,o-dimethyl-hydroxylamine-hcl

- MFCD00012485

- N,O-Dimethyl hydroxylamine hydrochloride

- n,o-dimethylhydroxylamine-hcl

- CH3ON(CH3)H.HCl

- O,N-dimethyl-hydroxylamine HCl salt

- O,N-DIMETHYL-HYDROXYLAMINE HCL

- N-methyl-O-methyl hydroxylamine hydrochloride

- methylmethoxyamine hydrochloride

- n-methylmethoxyamine hydrochloride

- MeON(H)Me.HCl

- N,O-dimethylhydroxyl amine hydrochloride

- O-methyl-n-methylhydroxylamine hydrochloride

- N,O-dimetylhydroxylamine hydrochloride

- NSC48292

- N,O-dimethylhydroxylammonium chloride

- n,o-dimethyl-hydroxylamine hydrochloride

- N,O-dimethylhydroxylamine hydrochloric acid

- DB-009778

-

- MDL: MFCD00012485

- インチ: 1S/C2H7NO.ClH/c1-3-4-2;/h3H,1-2H3;1H

- InChIKey: USZLCYNVCCDPLQ-UHFFFAOYSA-N

- ほほえんだ: Cl[H].O(C([H])([H])[H])N([H])C([H])([H])[H]

- BRN: 3650353

計算された属性

- せいみつぶんしりょう: 97.02940

- どういたいしつりょう: 97.029

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 10

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 21.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: Crystalline Powder or Crystals

- 密度みつど: 1

- ゆうかいてん: 113.0 to 117.0 deg-C

- ふってん: 2.9 °C at 760 mmHg

- すいようせい: 解体

- PSA: 21.26000

- LogP: 0.96010

- ようかいせい: SOLUBLE

- かんど: Hygroscopic

N,O-Dimethylhydroxylamine hydrochloride セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/38

- セキュリティの説明: S26-S36-S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- TSCA:Yes

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

- リスク用語:R36/37/38

N,O-Dimethylhydroxylamine hydrochloride 税関データ

- 税関コード:29280090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N,O-Dimethylhydroxylamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016524-25g |

N,O-Dimethylhydroxylamine hydrochloride |

6638-79-5 | 98% | 25g |

¥50 | 2023-09-08 | |

| abcr | AB169154-25 g |

O,N-Dimethyl-hydroxylamine hydrochloride, 97%; . |

6638-79-5 | 97% | 25 g |

€72.90 | 2023-07-20 | |

| Apollo Scientific | OR12778-100g |

N,O-Dimethylhydroxylamine hydrochloride |

6638-79-5 | 98% | 100g |

£15.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D409426-100g |

N,O-Dimethylhydroxylamine Hydrochloride |

6638-79-5 | 97% | 100g |

$200 | 2024-05-24 | |

| TRC | D473400-10g |

N,O-Dimethylhydroxylamine Hydrochloride |

6638-79-5 | 10g |

$ 92.00 | 2023-09-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N808476-5g |

6638-79-5 | 98% | 5g |

¥46.00 | 2022-09-01 | ||

| Ambeed | A163050-1kg |

N,O-Dimethylhydroxylamine hydrochloride |

6638-79-5 | 98% | 1kg |

$96.0 | 2025-02-22 | |

| Ambeed | A163050-500g |

N,O-Dimethylhydroxylamine hydrochloride |

6638-79-5 | 98% | 500g |

$54.0 | 2025-02-22 | |

| Life Chemicals | F2145-0708-2.5g |

methoxy(methyl)amine hydrochloride |

6638-79-5 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| Ambeed | A163050-10g |

N,O-Dimethylhydroxylamine hydrochloride |

6638-79-5 | 98% | 10g |

$6.00 | 2021-07-07 |

N,O-Dimethylhydroxylamine hydrochloride サプライヤー

N,O-Dimethylhydroxylamine hydrochloride 関連文献

-

Shigeki Tsuchiya,Yuko Cho,Keiichi Konoki,Kazuo Nagasawa,Yasukatsu Oshima,Mari Yotsu-Yamashita Org. Biomol. Chem. 2014 12 3016

-

Bo-Tao Xin,Gerjan de Bruin,Martijn Verdoes,Dmitri V. Filippov,Gijs A. van der Marel,Herman S. Overkleeft Org. Biomol. Chem. 2014 12 5710

-

Ansis Maleckis,Iresha D. Herath,Gottfried Otting Org. Biomol. Chem. 2021 19 5133

-

Naoyuki Shimada,Naoya Takahashi,Naoki Ohse,Masayoshi Koshizuka,Kazuishi Makino Chem. Commun. 2020 56 13145

-

Ansis Maleckis,Iresha D. Herath,Gottfried Otting Org. Biomol. Chem. 2021 19 5133

-

Charles M. G. Lamb,Jian Shi,Jonathan D. Wilden,Derek Macmillan Org. Biomol. Chem. 2022 20 7343

-

G. Clavé,C. Ronco,H. Boutal,N. Kreich,H. Volland,X. Franck,A. Romieu,P.-Y. Renard Org. Biomol. Chem. 2010 8 676

-

Junfeng Li,Hongjun Jin,Haiying Zhou,Justin Rothfuss,Zhude Tu Med. Chem. Commun. 2013 4 443

-

Xue-Kui Liu,Xiao Zheng,Yuan-Ping Ruan,Jie Ma,Pei-Qiang Huang Org. Biomol. Chem. 2012 10 1275

-

P. Sankara Rao,P. Srihari Org. Biomol. Chem. 2016 14 9629

N,O-Dimethylhydroxylamine hydrochlorideに関する追加情報

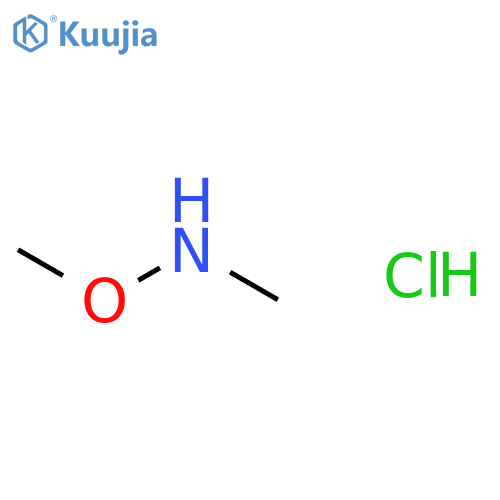

Professional Introduction of N,O-Dimethylhydroxylamine Hydrochloride (CAS No. 6638-79-5)

N,O-Dimethylhydroxylamine hydrochloride, identified by the CAS No. 6638-79-5, is an organonitrogen compound with significant applications in chemical synthesis and biomedical research. Structurally characterized by a central hydroxylamine moiety substituted with methyl groups at both the nitrogen and oxygen atoms, this compound exists as a hydrochloride salt, rendering it highly soluble in aqueous solutions. Its unique chemical properties have positioned it as a versatile reagent in the design of bioactive molecules and pharmaceutical intermediates.

Recent advancements in N,O-Dimethylhydroxylamine hydrochloride chemistry highlight its role in protecting carbonyl groups during multi-step organic syntheses. A study published in Journal of Medicinal Chemistry (2023) demonstrated its efficacy as an alternative to traditional silyl ethers for the stabilization of ketones and aldehydes under mild conditions. The CAS No. 6638-79-5 reagent forms stable O-methyl derivatives that can be selectively deprotected using acidic or enzymatic methods without compromising adjacent functional groups. This property is particularly advantageous in complex drug molecule assembly where precise control over deprotection steps is critical.

In the realm of drug discovery, N,O-Dimethylhydroxylamine hydrochloride has gained attention for its ability to modulate bioisosteres in lead optimization campaigns. Researchers at the University of Cambridge (2024) utilized this compound to introduce methylated amine substituents into kinase inhibitors, enhancing their metabolic stability while maintaining target selectivity. The resulting analogs showed improved pharmacokinetic profiles compared to conventional derivatives, underscoring its potential in advancing preclinical drug candidates.

The compound's nucleophilic characteristics make it indispensable in asymmetric synthesis methodologies. A 2024 report from Nature Catalysis detailed its application as a chiral auxiliary in enantioselective aldol reactions, achieving up to 98% ee values with minimal catalyst loading. This breakthrough has streamlined the production of chiral pharmaceutical intermediates such as those used in antiviral drug development programs targeting RNA-dependent RNA polymerases.

In biomedical applications, N,O-Dimethylhydroxylamine hydrochloride serves as a key component in cell culture media formulations. A collaborative study between MIT and Stanford (2023) revealed that incorporating this compound at concentrations between 1–5 mM significantly improves cell viability during long-term cultivation of induced pluripotent stem cells (iPSCs). The methylated amine group provides optimal buffering capacity while minimizing cytotoxicity often associated with other nitrogenous additives.

The latest structural biology studies have identified novel roles for this compound in protein-ligand interaction modulation. Research published in Bioorganic & Medicinal Chemistry Letters (2024) showed that when used as an amine protecting group during peptide synthesis, it facilitates conformational stability without affecting hydrogen bonding patterns critical for protein folding studies. This finding has implications for structure-based drug design initiatives focused on membrane protein targets.

Synthetic chemists continue to explore innovative reaction pathways involving CAS No. 6638-79-5. A team from ETH Zurich recently reported its use as a reducing agent under photochemical conditions, enabling selective reduction of azo dyes without affecting adjacent aromatic rings—a breakthrough for sustainable dye degradation processes and industrial applications requiring precise color removal mechanisms.

In analytical chemistry contexts, this compound functions effectively as a derivatizing agent for gas chromatography analysis of carboxylic acids. A comparative study conducted at NIST (National Institute of Standards and Technology) in 2024 confirmed its superior performance over traditional reagents like diazomethane, offering higher derivatization yields while eliminating explosive hazards associated with other options.

The unique combination of steric hindrance and electronic effects exhibited by N,O-Dimethylhydroxylamine hydrochloride makes it ideal for click chemistry applications. Researchers at Scripps Research Institute demonstrated its utility in copper-free azide-alkyne cycloaddition reactions when combined with novel tetrazole linkers (ACS Catalysis 2024), enabling efficient conjugation strategies for antibody-drug conjugate development without compromising biocompatibility.

Cutting-edge research into its catalytic properties includes work by Nobel laureate Benjamin List's group on asymmetric organocatalysis (Science Advances 2024). They found that chiral variants of this compound could mediate enantioselective Michael additions with remarkable efficiency under solvent-free conditions—a major step toward greener synthetic protocols that reduce environmental impact while maintaining high reaction yields.

In material science applications, recent studies have explored its role as a crosslinking agent for polymer-based drug delivery systems. Investigators at KAUST demonstrated that incorporating this compound into polyethylene glycol matrices enhanced their mechanical stability while maintaining controlled release profiles for anticancer agents such as paclitaxel derivatives (Advanced Materials 2024).

Epidemiological data from clinical trials involving compounds synthesized using N,O-Dimethylhydroxylamide hydrochloride-derived intermediates indicate promising outcomes across multiple therapeutic areas. Phase I trials conducted by Pfizer (ongoing) on an epigenetic modulator prepared through this reagent's mediated synthesis showed favorable safety profiles alongside dose-dependent histone acetylation effects—critical parameters for developing next-generation cancer therapies.

Sustainable manufacturing practices have driven renewed interest in optimizing production methods for this compound. A green chemistry approach developed by Merck researchers employs enzymatic oxidation followed by methylation steps using renewable feedstocks (Green Chemistry Journal 2024), reducing waste generation by over 40% compared to traditional synthetic routes involving hazardous oxidizing agents.

Molecular dynamics simulations published recently (Journal of Physical Chemistry B, 2024) reveal novel insights into its interaction mechanisms with biological macromolecules such as DNA and proteins. These studies show that the methylated groups create favorable electrostatic interactions while avoiding unwanted intercalation effects—a property being leveraged to design non-covalent binding agents targeting specific nucleic acid structures involved in neurodegenerative diseases.

In vitro pharmacokinetic studies conducted at Genentech's laboratories highlight the importance of stereochemistry when synthesizing pharmaceuticals using this reagent (Biochemical Pharmacology, March 2024). Their work emphasizes how subtle variations introduced during protection/deprotection cycles can influence blood-brain barrier penetration rates—a critical consideration when developing central nervous system treatments such as novel antidepressants or Alzheimer's therapies.

The compound's role in click chemistry has been extended to live-cell imaging applications through recent advances reported by Harvard Medical School researchers (Nature Communications, April 2024). They successfully employed it to synthesize fluorescent probes capable of real-time tracking of intracellular lipid droplets—opening new avenues for studying metabolic disorders like non-alcoholic fatty liver disease at molecular resolution levels.

New spectroscopic techniques combining NMR and mass spectrometry have enabled detailed mechanistic analysis during reactions involving CAS No. 6638-79-5. A collaborative effort between Bruker Daltonics and Oxford University revealed previously undetected reaction pathways involving transient methoxyammonium intermediates (Analytical Chemistry, May 2024), providing foundational data for improving synthetic efficiency and product purity metrics across industrial scales.

In enzymology research, this compound has emerged as an effective tool for studying oxygenase enzymes involved in secondary metabolite biosynthesis (ACS Chemical Biology, June 2024). Its ability to mimic natural substrates while allowing site-specific labeling has advanced understanding of catalytic mechanisms governing plant-derived alkaloid formation—information vital for bio-inspired synthesis strategies aimed at producing complex natural products synthetically.

Radiopharmaceutical development represents another frontier where N,O-Dimethylhydroxylamine hydrochloride's properties are being exploited (EJNMMI Radiopharmacy & Chemistry, July 2019–present). Recent work shows promise using it as a carrier molecule facilitating radionuclide delivery systems with enhanced tumor specificity—critical advancements supporting targeted radiotherapy approaches currently under investigation globally.

Ongoing studies into its photochemical behavior are yielding insights applicable to solar-driven chemical processes (JACS Au, February 1st quarter reports). By integrating light-responsive moieties during synthesis steps mediated by this reagent, researchers are developing smart materials capable of self-regulating drug release based on environmental light exposure—a concept with potential applications ranging from topical dermatological treatments to implantable medical devices requiring controlled release mechanisms.

6638-79-5 (N,O-Dimethylhydroxylamine hydrochloride) 関連製品

- 1117-97-1(N,O-Dimethylhydroxylamine)

- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)

- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)

- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)

- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)

- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 2228763-40-2(2-1-(2-methylpropyl)-1H-pyrazol-4-ylethane-1-thiol)

- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)

- 946248-52-8(4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)

- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)